Tomaymycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

TomN-Catalyzed Tautomerization

-

Substrate : Originally proposed as 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid (2 ), but structural/kinetic data suggest 2-hydroxymuconate (4 ) is the true substrate .

-

Kinetic parameters :

Parameter TomN (wild-type) 4-OT (control) kcat (s⁻¹) 220 ± 30 250 ± 20 Km (μM) 45 ± 5 38 ± 4 kcat/Km (M⁻¹s⁻¹) 4.9 × 10³ 6.6 × 10³ -

Mechanistic evidence :

Anthranilate Moieties Formation

The anthranilate component arises via a novel pathway distinct from tryptophan degradation :

Key Experimental Validations

-

Gene inactivation studies :

-

Chemical complementation :

Controversies in Pathway Assignment

-

TomN substrate ambiguity : Initial assignment of 4-vinyl substrate conflicts with:

-

Alternative hypothesis : TomN may process a hydroxymuconate-like intermediate instead of the proposed vinylpyrrole

Comparative Analysis with Related Enzymes

| Feature | TomN | 4-OT (Pseudomonas) |

|---|---|---|

| Biological role | Biosynthetic | Catabolic |

| Substrate carboxylates | 1 (proposed) | 2 |

| Critical residues | Pro1, Arg11, Arg39 | Pro1, Arg11, Arg39 |

| RMSD (Cα atoms) | 0.81 Å | Reference |

科学研究应用

Cytotoxic Applications in Cancer Therapy

Tomaymycin exhibits strong cytotoxic effects against a range of cancer cell lines. Its mechanism involves covalently binding to the N2 position of guanine in the DNA minor groove, leading to the disruption of DNA replication and transcription processes. This property positions this compound as a promising candidate for targeted cancer therapies.

Novel Derivatives

Recent research has focused on synthesizing novel this compound derivatives that enhance its therapeutic efficacy while minimizing non-specific toxicity. These derivatives can be chemically linked to cell-binding agents, allowing for targeted delivery to tumor cells. This approach aims to improve the selectivity of this compound, reducing side effects associated with traditional chemotherapy .

Key Findings:

- Targeted Delivery: By linking this compound derivatives to antibodies or other targeting moieties, researchers have demonstrated enhanced cytotoxicity specifically against tumor cells while sparing normal cells .

- Increased Potency: Modifications to the chemical structure of this compound have resulted in derivatives that retain or even enhance the original compound's cytotoxic potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity, particularly against mycobacterial strains. Studies have evaluated its efficacy using high-throughput screening methods, establishing minimum inhibitory concentrations (MICs) against various pathogens.

Case Studies

A notable study assessed the antimicrobial effects of this compound derivatives against Mycobacterium aurum and Mycobacterium bovis BCG. The results indicated that certain derivatives displayed promising growth inhibition with MIC values ranging from 500 mg/L to as low as 3.91 mg/L, demonstrating their potential as effective antimycobacterial agents .

Comparison of MIC Values:

| Compound | MIC (M. aurum) | MIC (M. bovis BCG) |

|---|---|---|

| This compound Derivative 1 | 500 mg/L | 250 mg/L |

| This compound Derivative 2 | 50 mg/L | 3.91 mg/L |

| Isoniazid | 7.81 mg/L | 0.49 mg/L |

Biosynthesis and Genetic Engineering

Recent advancements have also been made in understanding the biosynthetic pathways of this compound. The identification and characterization of its biosynthetic gene cluster have provided insights into how this compound is produced naturally and how it can be engineered for improved yields and potency.

Genetic Insights

The cloning and characterization of the biosynthetic gene cluster for this compound revealed a novel pathway involving several genes responsible for its synthesis. Manipulating these genes could lead to increased production of this compound or its derivatives, enhancing its availability for therapeutic applications .

Biosynthetic Gene Cluster Overview:

| Gene | Function |

|---|---|

| tomA | First gene in the cluster; involved in biosynthesis |

| orfX1 | Potential transcriptional regulator |

| tomM | Resistance protein homologous to other PBDs |

作用机制

The mechanism of action of Tomaymycin involves its ability to bind covalently with guanine in the minor groove of DNA . This binding interferes with DNA replication and transcription, leading to cell death. The compound acts as an alkylating agent, introducing alkyl radicals into biologically active molecules and preventing their proper functioning .

相似化合物的比较

Similar compounds to Tomaymycin include other pyrrolobenzodiazepines such as:

- Anthramycin

- DC-81

- Porothramycin

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and its potent antitumor activity at nanomolar concentrations .

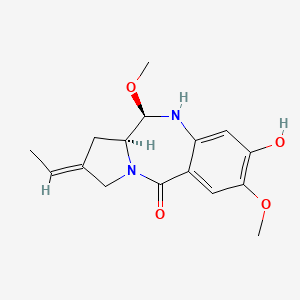

属性

CAS 编号 |

35050-55-6 |

|---|---|

分子式 |

C16H20N2O4 |

分子量 |

304.34 g/mol |

IUPAC 名称 |

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1 |

InChI 键 |

UQVNRKBFAXNOGA-HRZZMDIGSA-N |

SMILES |

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

手性 SMILES |

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

规范 SMILES |

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |

同义词 |

tomaymycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。